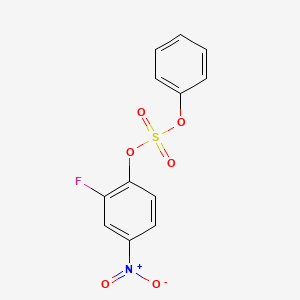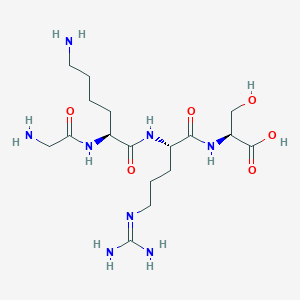![molecular formula C19H23NO2 B14209444 [(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol CAS No. 837364-72-4](/img/structure/B14209444.png)
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol is a complex organic compound with a unique structure that includes a piperidine ring substituted with methoxyphenyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The methoxyphenyl and phenyl groups are introduced through substitution reactions, often using reagents like phenyl lithium or Grignard reagents.
Reduction: The final step involves the reduction of the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Phenyl lithium or Grignard reagents.
Major Products
Oxidation: The major products include ketones or carboxylic acids.
Reduction: The major product is the fully reduced alcohol.
Substitution: The major products depend on the specific substituents introduced.
Wissenschaftliche Forschungsanwendungen
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol: shares similarities with other piperidine derivatives, such as:
Uniqueness
The presence of the methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
837364-72-4 |
|---|---|
Molekularformel |
C19H23NO2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C19H23NO2/c1-22-18-11-9-17(10-12-18)20-13-5-8-16(14-21)19(20)15-6-3-2-4-7-15/h2-4,6-7,9-12,16,19,21H,5,8,13-14H2,1H3/t16-,19-/m1/s1 |
InChI-Schlüssel |
IWAOGTAQRCTIKB-VQIMIIECSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N2CCC[C@@H]([C@H]2C3=CC=CC=C3)CO |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCCC(C2C3=CC=CC=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14209367.png)
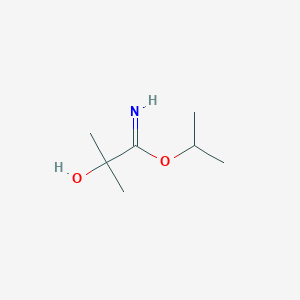
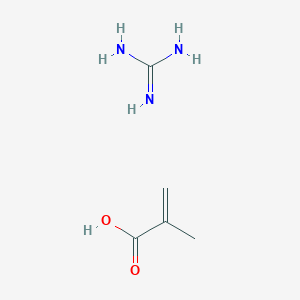
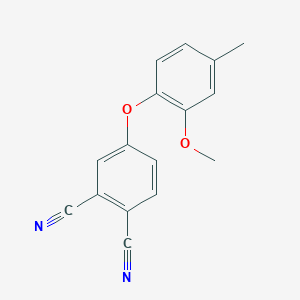
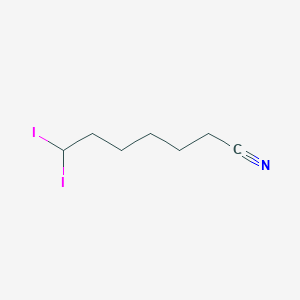
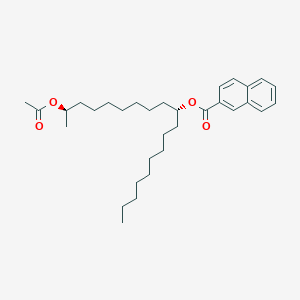
![3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14209405.png)
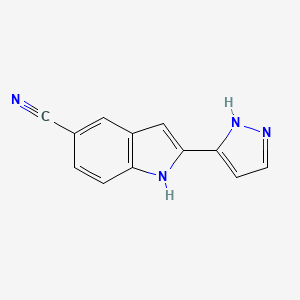
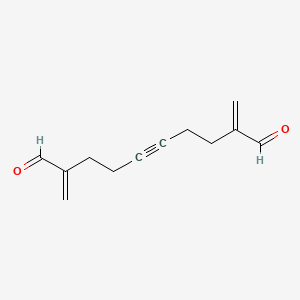
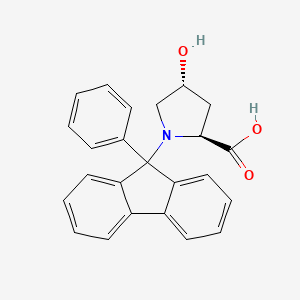
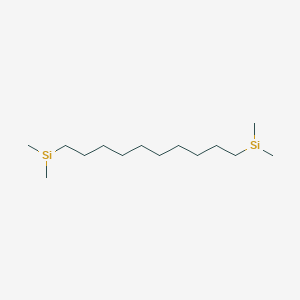
![N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide](/img/structure/B14209430.png)
